molecular formula C10H12N4O3 B11872766 Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate CAS No. 66857-98-5

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B11872766
CAS No.: 66857-98-5
M. Wt: 236.23 g/mol
InChI Key: SIWWHXAVPHQHSB-UHFFFAOYSA-N
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Description

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazolone intermediate. This intermediate is then reacted with methyl iodide and cyanoacetic acid under basic conditions to yield the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can yield amino derivatives.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrazolopyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides and aryl halides are used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can exhibit different chemical and biological properties.

Scientific Research Applications

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is unique due to its specific structural features and the range of reactions it can undergo. Its versatility in synthetic chemistry and potential biological activities make it a valuable compound for research and industrial applications.

Biological Activity

Ethyl 4-amino-1-methyl-6-oxo-2,6-dihydro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. For instance, a related compound was synthesized through the reaction of ethyl bromoacetate with a pyrazole derivative in the presence of anhydrous potassium carbonate in dimethylformamide (DMF) . The characterization of synthesized compounds is often performed using techniques such as NMR and X-ray crystallography to confirm their structure and purity.

Antiviral Activity

Recent studies have indicated that derivatives of pyrazolo[3,4-b]pyridine exhibit antiviral activity against various viruses. For example, compounds containing similar pyrazole structures have shown effectiveness against the tobacco mosaic virus (TMV) and herpes simplex virus (HSV) . Ethyl 4-amino-1-methyl-6-oxo derivatives could potentially share these antiviral properties due to structural similarities.

CompoundVirus TargetedActivity
Compound 5HSV-1High anti-HSV activity
Compound 6TMVSignificant antiviral effect

Anti-inflammatory Activity

The compound has also been evaluated for anti-inflammatory properties. Pyrazolo derivatives have been shown to inhibit pro-inflammatory pathways, particularly through the modulation of NF-kB and MAPK signaling pathways . Notably, some compounds demonstrated IC50 values below 50 µM in cell-based assays, indicating potent anti-inflammatory effects.

CompoundIC50 (µM)Mechanism
Compound 13i<50NF-kB/AP-1 inhibition
Compound 16<50MAPK pathway modulation

Antibacterial Activity

Research has suggested that pyrazolo compounds possess antibacterial properties as well. The incorporation of specific functional groups enhances their activity against various bacterial strains. For instance, certain derivatives have shown effectiveness against Staphylococcus aureus and Escherichia coli .

Case Studies and Research Findings

In a study focusing on structure-activity relationships (SAR), modifications to the pyrazolo structure were systematically analyzed to optimize biological activity. The findings revealed that specific substitutions at the 5-position of the pyrazole ring significantly influenced both potency and selectivity against target pathogens .

Notable Findings:

  • Modifications : Introduction of different substituents at key positions led to enhanced activity.
  • Selectivity : Certain derivatives exhibited selective inhibition against specific viral and bacterial strains.
  • Mechanistic Insights : Molecular docking studies provided insights into binding affinities with target proteins.

Properties

CAS No.

66857-98-5

Molecular Formula

C10H12N4O3

Molecular Weight

236.23 g/mol

IUPAC Name

ethyl 4-amino-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H12N4O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H3,11,13,15)

InChI Key

SIWWHXAVPHQHSB-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)N

Origin of Product

United States

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